6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a bicyclic sulfonamide derivative characterized by a benzene ring fused to a 1,2,4-thiadiazine ring system with a chlorine substituent at position 6 and two sulfonyl oxygen atoms. This scaffold has garnered attention for its diverse pharmacological applications, including inhibition of phosphatidylinositol 3-kinase delta (PI3Kδ) , modulation of ATP-sensitive potassium (K(ATP)) channels , and catalytic utility in organic synthesis . Its structural rigidity and electronic properties make it a versatile template for drug discovery and chemical catalysis.
Properties
IUPAC Name |
6-chloro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-5-1-2-7-6(3-5)9-4-10-13(7,11)12/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBHBLIDIXHWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=NS2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879037 | |
| Record name | 124-BENZTHIADIAZINE-11-O2-6-CL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19477-31-7 | |
| Record name | 124-BENZTHIADIAZINE-11-O2-6-CL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. The use of homogeneous catalysts, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, has been reported to be effective in achieving efficient synthesis under aqueous media .
Chemical Reactions Analysis
Substitution Reactions
The 3-position of the benzothiadiazine ring is highly reactive toward nucleophilic substitution, enabling functionalization with amines, alkyl groups, and sulfur-containing reagents.
Amination
Reaction with primary or secondary amines under basic conditions yields 3-alkylamino derivatives. For example:
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Ethylamine substitution : 6-Chloro-3-(ethylamino)-4H-benzo[e] thiadiazine 1,1-dioxide (19b ) was synthesized by reacting the parent compound with ethylamine in acetonitrile under reflux (62% yield) .
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Cyclobutylamine substitution : 6-Chloro-3-cyclobutylamino derivatives (19e ) demonstrated potent KATP channel-opening activity (EC₅₀ = 80 nM) .
Thiolation
Treatment with Lawesson’s reagent converts the 3-oxo group to a thioxo group:
Alkylation and Esterification
The 4-position undergoes alkylation with electrophilic reagents:
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Methyl bromoacetate reaction : Treatment with methyl bromoacetate and K₂CO₃ in acetonitrile produced methyl 2-(7-chloro-1,1-dioxido-4H-benzo[e] thiadiazine-4-yl)acetate (6a ) in 89% yield .
Halogenation and Functionalization
The 6-chloro substituent influences regioselectivity in further halogenation:
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Bromination : Electrophilic bromination at the 7-position occurs preferentially, forming dibrominated derivatives used in catalytic systems .
Biological Activity-Linked Reactions
Structural modifications correlate with bioactivity:
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KATP channel activation : 6-Chloro-3-cyclobutylamino derivatives (19e ) showed 10-fold higher potency than 7-chloro analogues .
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Complex II inhibition : 6-Chloro-3-(1-phenylethylamino) derivatives exhibited 51% inhibition at 100 μM, linked to cytotoxicity in cancer cells (IC₅₀ = 38.90 μM in 22Rv1 prostate cancer cells) .
Spectral Characterization
Key analytical data for reaction products:
Scientific Research Applications
Medicinal Chemistry
Antihypertensive and Diuretic Properties
One of the primary applications of 6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is in the development of antihypertensive and diuretic medications. The compound is structurally related to thiazide diuretics, which are widely used to treat hypertension and edema. Research indicates that derivatives of this compound exhibit significant inhibitory activity against carbonic anhydrase, an enzyme implicated in fluid balance and blood pressure regulation .
Case Study: Structure-Activity Relationship
A study focused on the structure-activity relationship of benzothiadiazine derivatives demonstrated that modifications at various positions on the benzothiadiazine ring can enhance biological activity. For instance, halogenated derivatives showed varying levels of inhibition against carbonic anhydrase, with some achieving up to 81% inhibition at a concentration of 100 µM . This suggests that 6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide could be a lead compound for further medicinal development.
Catalysis
Catalytic Applications in Organic Synthesis
6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has also been explored as a catalyst in organic synthesis. Its ability to facilitate reactions under mild conditions makes it valuable for synthesizing complex organic molecules. For example, it has been employed in one-pot synthesis reactions to create pyran and pyrazole derivatives with high yields and selectivity .
Data Table: Catalytic Performance
| Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|
| One-pot synthesis of pyran | 85 | Mild temperature | |
| Synthesis of pyrazoles | 90 | Neutral reaction media |
Material Science
Potential Use in Polymer Chemistry
Research into the use of 6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide in material science indicates its potential as a building block for polymer synthesis. The compound can participate in polymerization reactions that yield materials with desirable mechanical and thermal properties.
Case Study: Polymer Synthesis
In a recent study, polymers synthesized from benzothiadiazine derivatives exhibited enhanced thermal stability compared to traditional polymers. This opens avenues for their application in high-performance materials used in electronics and aerospace industries .
Mechanism of Action
The mechanism of action of 6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Antihypertensive Activity: The compound acts as a diuretic by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water.
Anticancer Activity: It may exert anticancer effects by modulating specific signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Thieno[3,2-e]-1,2,4-thiadiazine 1,1-Dioxides
Selectivity and Pharmacokinetics
Thieno analogs display enhanced beta-cell selectivity over vascular tissues, attributed to the thiophene ring’s reduced aromaticity, which may favor interactions with SUR1 subunits . Cyclopropyl substituents at position 4 (e.g., compound 53) improve metabolic stability and oral bioavailability .
Comparison with Pyrido[4,3-e]-1,2,4-thiadiazine 1,1-Dioxides
Structural Modifications
Pyrido analogs substitute the benzene ring with a pyridine ring, introducing a nitrogen atom at position 4. Synthesis involves condensation of 4-chloropyridine-3-sulfonamide with heterocyclic carbimidates, followed by cyclization using DBU .
Structure-Activity Relationships
The pyridine nitrogen enhances interactions with enzymatic targets like CA IX but may reduce membrane permeability compared to benzo analogs. Open-chain precursors (e.g., amidines) show lower activity than cyclized thiadiazines, emphasizing the importance of ring closure .
Other Structural Variants and Substituent Effects
Alkyl and Allyl Substitutions
- 4-Allyl Derivatives : Allyl groups at position 4 (e.g., compound 27 ) improve AMPA receptor binding by increasing lipophilicity .
- Cyclopropyl Chains : Substitution of ethyl with cyclopropyl at position 4 (compound 53 ) enhances K(ATP) potency and metabolic stability .
Halogen and Methyl Modifications
- 6-Chloro Substituent : Critical for PI3Kδ inhibition (e.g., compound 15b , IC50 = 8.4 nM) and anticancer activity .
- 2-Methyl Derivatives: Methylation at position 2 (compound 28) reduces off-target effects in thieno analogs .
Pharmacokinetic and Metabolic Considerations
The benzo derivative’s unsaturated metabolite (7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo analog) exhibits enhanced blood-brain barrier penetration and pharmacokinetic stability compared to its parent compound . Thieno analogs like 24 show favorable oral absorption and prolonged half-lives due to reduced CYP450 metabolism .
Data Tables
Table 2: Physical Properties
Biological Activity
6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS Number: 1152880-25-5) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to compile and analyze the available research findings on its biological properties, focusing on its pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.
Chemical Structure
The chemical structure of 6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is characterized by a thiadiazine ring system with a chlorine substituent. Its molecular formula is , and it has a molecular weight of approximately 208.64 g/mol.
Antimicrobial Activity
Research indicates that derivatives of thiadiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-chloro-4H-benzo[e][1,2,4]thiadiazine possess activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds have been reported to be as low as 6.6 nM for certain derivatives .
| Compound | MIC (nM) | Target Organism |
|---|---|---|
| Thiadiazine Derivative A | 51 | E. coli |
| Thiadiazine Derivative B | 6.6 | S. aureus |
Anticancer Activity
The anticancer potential of 6-chloro-4H-benzo[e][1,2,4]thiadiazine has been explored in various studies. In vitro assays have demonstrated its effectiveness against several cancer cell lines. Notably, compounds with similar structural motifs have shown IC50 values in the range of 23.30 ± 0.35 µM against human cancer cells .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazine derivatives have also been documented. These compounds inhibit pro-inflammatory cytokines and exhibit potential in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of thiadiazine derivatives as positive allosteric modulators of AMPA receptors. This mechanism may provide therapeutic avenues for neurodegenerative diseases without the excitotoxic side effects associated with direct agonists .
Case Studies
A notable case study involved the synthesis and evaluation of a series of chlorinated thiadiazines for their biological activities. The study found that specific modifications to the thiadiazine structure significantly enhanced their activity against cancer cell lines and microbial pathogens .
Q & A
Basic Research: What are the standard synthetic routes for 6-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide and its analogues?
The synthesis typically involves multi-step reactions, including sulfonamide cyclization and regioselective halogenation. For example:
- Step 1 : Condensation of 2-chlorobenzenesulfonamide with heterocyclic carbimidates in acetonitrile under basic conditions (e.g., potassium carbonate) to form intermediates .
- Step 2 : Cyclization using pyridine and 1,8-diazabicycloundec-7-ene (DBU) to yield the thiadiazine 1,1-dioxide core .
- Halogenation : Chlorination at the 6-position is achieved using POCl₃ or N-chlorosuccinimide (NCS) under controlled temperatures (50–80°C) .
Key characterization : Melting points (e.g., 85–92°C for allyl-substituted analogues ), H/C NMR (e.g., δ 7.23 ppm for aromatic protons in thieno-analogues ), and elemental analysis (C, H, N, S deviations <0.3% ).
Advanced Research: How do structural modifications at the 4-position of the thiadiazine ring impact AMPA receptor modulation?
Substituents at the 4-position critically influence potency and selectivity:
- 4-Allyl substitution (e.g., compound 27 ): Enhances kainate receptor (KAR) activity (EC = 1.2 µM) over AMPA receptors, attributed to steric effects and π-π interactions with GluK1 ligand-binding domains .
- 4-Cyclopropyl substitution (e.g., BPAM395 ): Improves AMPAR potency (EC = 0.24 µM) by stabilizing hydrophobic interactions in the allosteric binding pocket .
Methodological validation : Electrophysiology in Xenopus oocytes expressing rat GluA2/GluK1 receptors, paired with molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Basic Research: What spectroscopic techniques are essential for confirming the structure of novel derivatives?
- H NMR : Identifies substituent environments (e.g., allyl protons at δ 5.98 ppm as a triplet ).
- C NMR : Confirms carbonyl (C=O) and sulfone (SO₂) groups (e.g., δ 146.1 ppm for C-4a in thieno-analogues ).
- Elemental Analysis : Validates purity (e.g., CHClFNOS requires C:34.13%, found:34.11% ).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 316.06 for fluorinated derivatives ).
Advanced Research: How can researchers resolve contradictions in biological activity data across structurally similar analogues?
- Case Study : The 4-allyl derivative 27 shows higher KAR activity than AMPAR, while 4-cyclopropyl 32 reverses this trend .
- Resolution Strategies :
- Pharmacophore Mapping : Compare electrostatic/hydrophobic surfaces using Schrödinger’s Phase.
- Metabolic Stability Assays : LC-MS analysis of hepatic microsomal degradation (e.g., fluorinated analogues show 50% slower clearance than non-fluorinated ).
- Receptor Subtype Selectivity : Use HEK293 cells transfected with GluA1–4 or GluK1–5 subunits to isolate target-specific effects .
Basic Research: What in vitro assays are recommended for initial screening of cognitive enhancement potential?
- AMPA Receptor Potentiation : Two-electrode voltage clamp in Xenopus oocytes expressing GluA2(Q) receptors; measure % potentiation of kainate-induced currents at 10 µM .
- Cytotoxicity Screening : MTT assay in SH-SY5Y neurons (IC >100 µM indicates low neurotoxicity ).
- Solubility : HPLC-UV quantification in simulated intestinal fluid (pH 6.8) to predict oral bioavailability .
Advanced Research: How does fluorination at the 4-position improve metabolic stability without compromising activity?
- Example : 4-(2-Fluoroethyl) derivative 12b (7-chloro-substituted) retains AMPAR potentiation (EC = 0.8 µM) while reducing CYP3A4-mediated oxidation by 70% compared to non-fluorinated 9b .
- Mechanistic Insight : Fluorine’s electronegativity blocks oxidative dealkylation at the 4-position. Validate via:
Basic Research: What safety protocols are critical for handling this compound in lab settings?
- GHS Classification : H302 (Harmful if swallowed); wear PPE (gloves, goggles) .
- Decontamination : Use 10% sodium bicarbonate for spills to neutralize acidic degradation products .
- Storage : Desiccate at RT (stable for >12 months under argon ).
Advanced Research: How can computational methods guide the design of isoform-selective CA IX inhibitors?
- Target : Carbonic anhydrase IX (CA IX), overexpressed in hypoxic tumors.
- Approach :
- Validation : CA IX inhibition (IC) vs. off-target CA II (e.g., 0.2 µM vs. >10 µM ).
Basic Research: What strategies optimize yields in large-scale synthesis of 6-chloro derivatives?
- Catalyst Screening : Camphorsulfonic acid (5 mol%) reduces reaction time from 24 to 4 hours in acetonitrile .
- Solvent Optimization : Use CHCl₃ for extraction (recovery >85%) over EtOAc (70%) .
- Recrystallization : Methanol/water (3:1) yields >90% purity for crystalline products .
Advanced Research: How do stereochemical variations (e.g., 3-methyl substitution) influence pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
